N-{2-[benzyl(ethyl)amino]ethyl}aniline
Description
N-{2-[Benzyl(ethyl)amino]ethyl}aniline is a tertiary amine derivative of aniline, characterized by a benzyl and ethyl group attached to the nitrogen atom of an ethylamino side chain. Its structure combines aromatic (benzyl, aniline) and aliphatic (ethyl) components, influencing its electronic, steric, and physicochemical properties. This compound is structurally related to several aniline derivatives used in pharmaceuticals, agrochemicals, and materials science, with modifications in substituents altering reactivity and applications .
Properties
CAS No. |
1179932-80-9 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N'-benzyl-N'-ethyl-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-2-19(15-16-9-5-3-6-10-16)14-13-18-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 |
InChI Key |
KIMHIAYVHBXXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC1=CC=CC=C1)CC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[benzyl(ethyl)amino]ethyl}aniline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Substitution: The amino group is substituted with a benzyl(ethyl)amino group through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[benzyl(ethyl)amino]ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
N-{2-[benzyl(ethyl)amino]ethyl}aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[benzyl(ethyl)amino]ethyl}aniline involves its interaction with specific molecular targets. The benzyl(ethyl)amino group can interact with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure can be compared to analogs with varying substituents on the aniline ring or the aminoethyl chain:
- Key Observations :
- Electron-Donating Groups (e.g., benzyl, ethyl): Increase basicity and electron density on the aniline ring, enhancing nucleophilic reactivity .
- Electron-Withdrawing Groups (e.g., nitro, sulfonyl): Decrease basicity and stabilize negative charge via resonance, as seen in nitroanilines .
- Heterocyclic Substituents (e.g., carbazolyl, thiophene): Introduce hydrogen-bonding capacity (carbazole) or aromatic π-π interactions (thiophene), affecting solubility and solid-state packing .
Physicochemical Properties
Solubility and Hydrogen Bonding
- N-{2-[Benzyl(ethyl)amino]ethyl}aniline lacks strong hydrogen-bond acceptors (e.g., sulfonyl or nitro groups), resulting in lower polarity compared to derivatives like N-[2-(carbazolyl)ethyl]-4-(methylsulfonyl)aniline, which forms C(8) chains via N–H⋯O bonds .
- Thiophene-containing analogs (e.g., N-(2-(thiophen-2-yl)ethyl)aniline) exhibit moderate solubility in organic solvents due to sulfur’s polarizability .
Melting Points and Crystallinity
- Compounds with rigid substituents (e.g., carbazolyl) display higher melting points and defined crystal structures, while bulkier aliphatic groups (e.g., tert-butyl in N-[2-(2-tert-butylphenoxy)ethyl]aniline) reduce crystallinity .
Biological Activity
N-{2-[benzyl(ethyl)amino]ethyl}aniline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article delves into its biological properties, including anticancer and antifungal activities, as well as its potential implications in drug development and other research areas.
Chemical Structure and Properties
This compound possesses a complex structure characterized by the presence of an aniline moiety, a benzyl group, and an ethyl amino group. Its molecular formula is , with a molecular weight of approximately 254.37 g/mol. The compound's structure contributes to its biological activity, particularly in inhibiting certain enzymes and cellular processes.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties . Notably, it has been shown to inhibit the activity of topoisomerase II , an enzyme crucial for DNA replication and cell division, making it a potential candidate for cancer treatment. In vitro studies indicate that the compound can effectively reduce the viability of cancer cell lines, suggesting its role as a cytotoxic agent.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 5.3 | Topoisomerase II inhibition | |
| MCF-7 | 4.8 | Apoptosis induction | |
| A549 (Lung Cancer) | 6.1 | Cell cycle arrest |
Antifungal Activity
In addition to its anticancer effects, this compound has demonstrated antifungal activity , particularly against Candida albicans . This yeast is a common pathogen responsible for opportunistic infections in immunocompromised individuals. The compound's ability to inhibit fungal growth presents a dual application in both oncology and infectious disease treatment.
Table 2: Summary of Antifungal Activity Studies
| Study Reference | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Candida albicans | 12 µg/mL | Disruption of cell membrane integrity |
Toxicity and Safety
While this compound shows promise in therapeutic applications, it is essential to consider its toxicity profile. Preliminary studies indicate that the compound can cause skin irritation and is harmful if ingested. Further toxicological assessments are necessary to establish safe dosage levels for potential clinical applications.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in various experimental settings:
- In Vitro Cancer Studies : A study published in Cancer Research highlighted that treatment with this compound led to significant apoptosis in breast cancer cells, indicating its potential as an effective anticancer agent .
- Antifungal Efficacy : Another study focused on the antifungal properties of the compound against clinical isolates of Candida species, demonstrating its effectiveness at concentrations that are achievable in clinical settings .
- Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with target proteins involved in cancer progression and fungal pathogenesis .
Future Directions
The future research landscape for this compound includes:
- Optimization of Pharmacokinetics : Investigating modifications to improve the compound’s bioavailability and reduce toxicity.
- Exploration of Broader Applications : Assessing its potential against other diseases, including parasitic infections.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and antifungal activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
